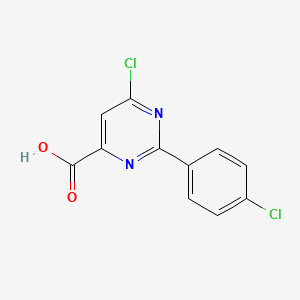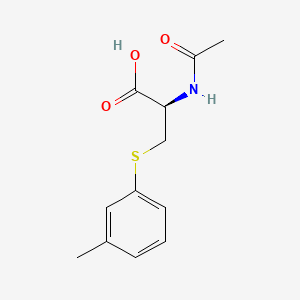![molecular formula C34H36Cl2N6O5 B13442530 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound known for its diverse applications, particularly in scientific research. This compound is extensively used for studying antifungal properties and developing novel drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. This ring is then incorporated into the itraconazole structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality and efficiency. The process may also include purification steps such as crystallization and chromatography to remove impurities .
化学反応の分析
Types of Reactions
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of antifungal properties and the development of novel drug delivery systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and coatings with antifungal properties.
作用機序
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase .
類似化合物との比較
Similar Compounds
Fluconazole: Another antifungal agent with a similar mechanism of action, but with a different chemical structure.
Ketoconazole: Shares the same triazole ring but differs in its overall structure and spectrum of activity.
Voriconazole: A newer antifungal agent with enhanced activity against a broader range of fungal species.
Uniqueness
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable tool in scientific research. Its ability to inhibit ergosterol synthesis with high specificity sets it apart from other similar compounds .
特性
分子式 |
C34H36Cl2N6O5 |
|---|---|
分子量 |
679.6 g/mol |
IUPAC名 |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(isocyanatomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H36Cl2N6O5/c1-3-24(2)42-33(44)41(22-38-42)28-7-5-26(6-8-28)39-14-16-40(17-15-39)27-9-11-29(12-10-27)45-19-30-20-46-34(47-30,21-37-23-43)31-13-4-25(35)18-32(31)36/h4-13,18,22,24,30H,3,14-17,19-21H2,1-2H3/t24?,30-,34-/m0/s1 |
InChIキー |
FWULWQNHPKVVEM-XUOSIXAYSA-N |
異性体SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
正規SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


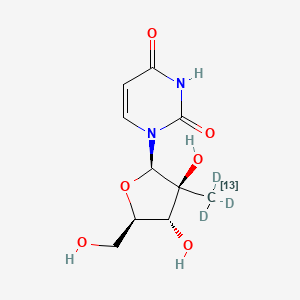
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
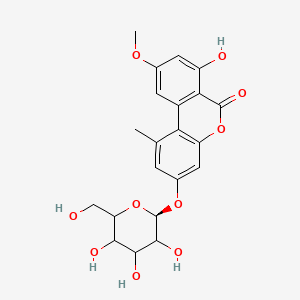
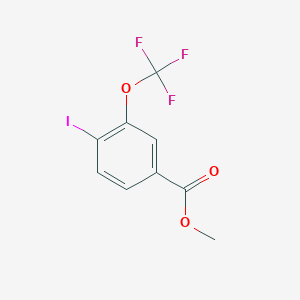
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
